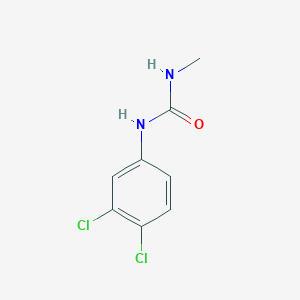
1-(3,4-二氯苯基)-3-甲基脲
描述
科学研究应用
光合作用研究
“1-(3,4-二氯苯基)-3-甲基脲”已被用于光合作用的研究。例如,它被用于分析和表征对3-(3,4-二氯苯基)-1,1-二甲基脲 (DCMU) 有抗性的眼虫 . 当在光照下 27°C 含有 dl-乳酸的培养基中生长时,细长眼虫 gracilis Z 种群对 0.05 至 250 微摩尔 3-(3,4-二氯苯基)-1,1-二甲基脲 (DCMU) 进行了色素系统的修饰。叶绿素含量急剧下降,唯一剩下的形式是 Chl a 673 .
农药应用
该化合物是一种苯基脲类苗前除草剂 . 它被用于农业中控制杂草等不需要的植物生长。该化合物通过抑制这些植物的光合作用来起作用,从而阻止它们的生长。
有机合成
“1-(3,4-二氯苯基)-3-甲基脲”是一种重要的有机合成原料和中间体 . 由于其反应性,它可用于合成各种有机化合物。
医药
该化合物也被用作医药行业的中间体 . 它可用于合成各种药物,特别是那些涉及脲类衍生物的药物。
染料制造
“1-(3,4-二氯苯基)-3-甲基脲”被用于染料工业 . 它作为某些类型染料生产的原料。
抗性机制研究
人们对对“1-(3,4-二氯苯基)-3-甲基脲”有抗性的生物体进行了研究,例如前面提到的眼虫 . 这些研究提供了对抗性机制的见解,这在农业和医学等各个领域都非常有用。
作用机制
Target of Action
The primary target of 1-(3,4-Dichlorophenyl)-3-methylurea, also known as DCMU, is the photosystem II (PSII) in the thylakoid membrane of chloroplasts . PSII is a key component of the photosynthetic electron transport chain, which is responsible for converting light energy into chemical energy during photosynthesis .
Mode of Action
DCMU acts as a potent inhibitor of photosynthesis. It specifically blocks the Q_B plastoquinone binding site of PSII, thereby preventing the electron flow from PSII to plastoquinone . This interruption of the electron transport chain hinders the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The inhibition of the electron transport chain by DCMU affects the light-dependent reactions of photosynthesis. By blocking electron flow from PSII, DCMU effectively shuts down the linear electron flow, leading to a decrease in the production of ATP and NADPH . These molecules are crucial for the light-independent reactions of photosynthesis, where carbon dioxide is fixed into glucose. Therefore, the overall effect of DCMU is a reduction in the plant’s photosynthetic efficiency .
Result of Action
The inhibition of photosynthesis by DCMU leads to a decrease in the plant’s ability to produce energy and fix carbon, which can ultimately lead to plant death . This makes DCMU effective as a herbicide.
Action Environment
The efficacy and stability of DCMU can be influenced by various environmental factors. For instance, its low water solubility suggests that it may be less effective in wet conditions or in soils with high clay content . Additionally, factors such as temperature, light conditions, and the presence of other chemicals in the environment could potentially impact the action of DCMU.
生化分析
Biochemical Properties
1-(3,4-Dichlorophenyl)-3-methylurea has been found to play a role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity
Cellular Effects
The effects of 1-(3,4-Dichlorophenyl)-3-methylurea on cells and cellular processes are complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(3,4-Dichlorophenyl)-3-methylurea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4-Dichlorophenyl)-3-methylurea can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(3,4-Dichlorophenyl)-3-methylurea can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
1-(3,4-Dichlorophenyl)-3-methylurea is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
1-(3,4-Dichlorophenyl)-3-methylurea is transported and distributed within cells and tissues It can interact with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of 1-(3,4-Dichlorophenyl)-3-methylurea and its effects on activity or function are complex This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQHRQQSSQDLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042180 | |
| Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-62-2 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-methylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyldiuron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4 dichlorophenyl)-3-methylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYLDIURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z19W74Z2N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

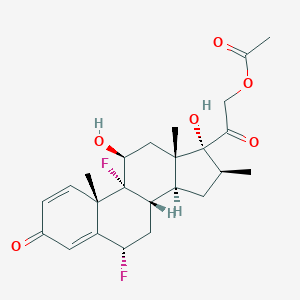

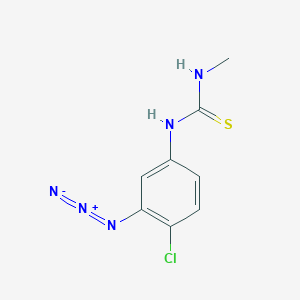
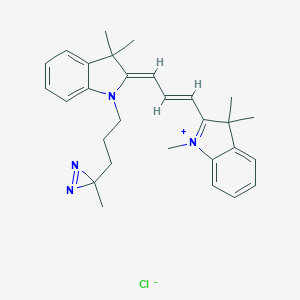




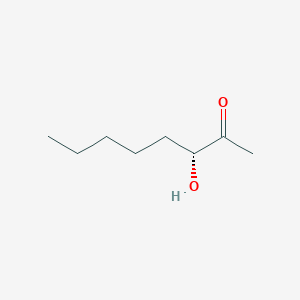
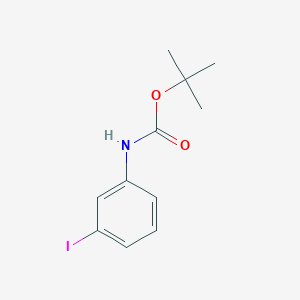


![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
